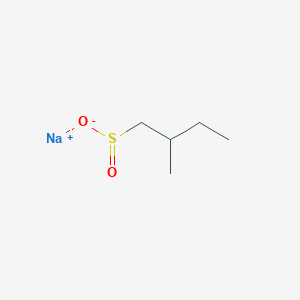

Sodium 2-methylbutane-1-sulfinate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H11NaO2S |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

sodium;2-methylbutane-1-sulfinate |

InChI |

InChI=1S/C5H12O2S.Na/c1-3-5(2)4-8(6)7;/h5H,3-4H2,1-2H3,(H,6,7);/q;+1/p-1 |

InChI Key |

SKXGIOOMCDJHMG-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C)CS(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 2 Methylbutane 1 Sulfinate

Conventional and Established Routes

Established methods for the synthesis of sodium 2-methylbutane-1-sulfinate have long been foundational in organic chemistry. These routes are characterized by their reliability and well-understood mechanisms.

Synthesis via Reduction of Sulfonyl Chlorides and Related Derivatives

A primary and widely utilized method for preparing sodium sulfinates is through the reduction of their corresponding sulfonyl chlorides. nih.gov This process is a cornerstone of sulfinate synthesis due to the ready availability of sulfonyl chlorides as starting materials. nih.gov The reduction can be effectively carried out using various reducing agents.

One of the most common approaches involves the use of sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often buffered with sodium bicarbonate, to yield the desired sodium sulfinate in high purity and yield. nih.gov Another established method employs zinc dust in the presence of sodium carbonate in water. nih.govnih.gov This heterogeneous reduction provides a straightforward route to the sulfinate salt. nih.gov A patent describes a process for preparing sulfinates by reducing a sulfonyl chloride with a sulfite or hydrogensulfite in the presence of a hydrogenphosphate, which can be conducted in a mixture of an organic solvent and water. google.comgoogle.com

These reduction methods are valued for their operational simplicity and the stability of the resulting sulfinate salts, which are more stable and easier to handle than their free sulfinic acid counterparts. google.com

| Reducing Agent | Reaction Conditions | Advantages |

| Sodium Sulfite (Na₂SO₃) & Sodium Bicarbonate | Water, 70-80 °C nih.gov | High yield and purity nih.gov |

| Zinc Dust & Sodium Carbonate | Water nih.gov | Straightforward procedure |

| Sulfite/Hydrogensulfite & Hydrogenphosphate | Organic solvent/water mixture google.comgoogle.com | Controlled reaction google.comgoogle.com |

Oxidation of Thiolates and Thioesters to Form Sulfinate Anions

The oxidation of thiolates, derived from the corresponding thiols, presents another viable pathway to sulfinate anions. While the direct oxidation of thiols can lead to various sulfur-containing compounds such as disulfides, sulfinic acid esters, and sulfonic acid esters, controlled oxidation is key to selectively forming sulfinates. rsc.orgnih.gov

Recent methodologies have focused on more controlled and selective oxidation processes. For instance, nickel-catalyzed electrochemical oxidative esterification of thiols can produce sulfinate esters, which can then be hydrolyzed to the sulfinate salt. nih.govacs.org This electrochemical approach offers high selectivity, avoiding common side products like thiosulfonates. nih.govacs.org

The oxidation of thioesters also provides a route to sulfinates. Thioesters, being more stable and less odorous than thiols, serve as convenient sulfur surrogates. rsc.org A two-step process involving the copper-catalyzed C-S bond formation from an aryl iodide to form a thioester, followed by direct oxidation, has been developed for the synthesis of sulfinate esters. rsc.org This method is advantageous due to the accessibility and stability of thioesters. rsc.org

Hydrolysis of Sulfinate Esters

The hydrolysis of sulfinate esters is a direct and effective method for obtaining the corresponding sulfinate salts. organic-chemistry.org Sulfinate esters can be synthesized through various means, including the reaction of sulfinyl chlorides with alcohols or the condensation of sulfinic acids with alcohols using coupling reagents. nih.govrsc.org Once formed, the sulfinate ester can be cleaved under basic conditions, typically using an aqueous solution of a base like sodium hydroxide (B78521), to yield the sodium sulfinate salt and the corresponding alcohol. This method is particularly useful when the desired sulfinate is not readily accessible through other routes or when a specific stereochemistry at the sulfur atom, established in the ester, needs to be preserved in the final salt.

Modern and Advanced Approaches

Contemporary synthetic chemistry has introduced innovative and advanced methodologies for the preparation of this compound, often providing milder reaction conditions, higher efficiency, and broader functional group tolerance.

Insertion of Sulfur Dioxide into Organometallic Reagents (e.g., Grignard, Organozinc)

A powerful modern technique for forming sulfinates involves the insertion of sulfur dioxide (SO₂) into a carbon-metal bond of an organometallic reagent. ethernet.edu.et Grignard reagents, such as 2-methylbutylmagnesium bromide, are prime candidates for this transformation. doubtnut.comnih.gov The reaction of the Grignard reagent with SO₂ leads to the formation of a magnesium sulfinate salt, which can then be converted to the sodium salt through a simple workup. organic-chemistry.orgnih.gov

To circumvent the challenges of handling gaseous SO₂, stable and easy-to-handle SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) have been developed. ethernet.edu.etacs.org Organozinc reagents also readily undergo SO₂ insertion. acs.org These reagents, which can be prepared under mild conditions and tolerate a wide array of functional groups, react with DABSO to form zinc sulfinate salts. acs.orgsigmaaldrich.comacs.org These can then be used directly or converted to the corresponding sodium sulfinates. nih.govacs.org This method is particularly valuable in medicinal chemistry for the rapid generation of diverse sulfone analogs. acs.org

| Organometallic Reagent | SO₂ Source | Key Features |

| Grignard Reagent | Gaseous SO₂ acs.orgnih.govgoogle.com | Forms magnesium sulfinate intermediate |

| Organozinc Reagent | DABSO acs.org | Broad functional group tolerance, mild conditions acs.org |

Radical-Mediated Sulfinate Formation from Alkanes or Amines

Radical-mediated pathways have emerged as a versatile strategy for the synthesis of sulfinates. These methods often utilize photoredox catalysis to generate alkyl radicals from readily available starting materials like alkanes or carboxylic acids. acs.orgnih.govchemistryviews.org

In one approach, an alkyl radical is generated from a suitable precursor, such as a carboxylic acid via photocatalytic decarboxylation. chemistryviews.orgnih.gov This radical is then trapped by a sulfur dioxide source, like DABSO, to form a sulfonyl radical. chemistryviews.org Subsequent reduction of this sulfonyl radical yields the sulfinate anion. acs.orgox.ac.uk This method allows for the conversion of simple alkanes into valuable sulfur-containing compounds under mild, light-induced conditions. researchgate.net

Another innovative radical approach involves the use of primary amines. acs.orgox.ac.uk The amine is converted into a Katritzky pyridinium (B92312) salt, which, upon photoinduced or thermally induced single-electron transfer (SET), generates an alkyl radical. acs.orgox.ac.uk This radical is subsequently trapped by SO₂, and a final hydrogen atom transfer (HAT) step affords the alkyl sulfinate product. acs.orgox.ac.uk These radical-based methods are powerful tools for late-stage functionalization and the synthesis of complex molecules containing the sulfinate moiety. nih.govresearchgate.net

Transition Metal-Catalyzed Sulfinylation Reactions

Transition metal catalysis offers powerful tools for the formation of carbon-sulfur bonds, enabling the synthesis of sulfinates from various precursors. mdpi.com Catalysts based on metals like palladium and copper are commonly employed to facilitate the coupling of organic halides or other suitable substrates with a sulfinylating agent. researchgate.net For the synthesis of an alkyl sulfinate such as this compound, a typical approach would involve the reaction of a 2-methylbutyl derivative with a source of sulfur dioxide or a preformed sulfinate salt under catalytic conditions.

These reactions often proceed via an oxidative addition of the alkyl precursor to the metal center, followed by insertion of a sulfur dioxide surrogate or reaction with a sulfinate salt, and concluding with reductive elimination to yield the product. numberanalytics.com The choice of ligand, metal, and reaction conditions is critical for achieving high yields and selectivity. For instance, palladium complexes are known to catalyze the reaction between alkyl halides and sodium sulfinates. researchgate.net Similarly, copper-catalyzed systems have been developed for the sulfonylation of various organic substrates. researchgate.net While direct examples for 2-methylbutane-1-sulfinate are not prevalent in the literature, the general applicability of these methods provides a viable synthetic route.

Table 1: Overview of Transition Metal-Catalyzed Sulfinylation Approaches

| Catalyst System | Substrate Type | Sulfinylating Agent | Key Features |

|---|---|---|---|

| Palladium Complexes (e.g., PdCl₂) | Diolefins, Alkyl Halides | Sodium Alkylsulfinates | Forms sulfonyl palladation products that can be further transformed. researchgate.net |

| Copper Complexes (e.g., CuI, CuCl) | Alkynes, Thiols | Sodium Sulfinates | Enables aerobic synthesis of sulfones and thiosulfonates; demonstrates C-S and S-S bond formation. researchgate.netrsc.org |

| Nickel(II) Complexes | Aryl/Heteroaryl Boronic Acids | DABSO (Sulfur Dioxide Surrogate) | Effective for synthesizing aryl and heteroaryl sulfinates. acs.org |

Electrochemical Synthesis of Sulfinates

Electrochemical methods present a green and efficient alternative for synthesizing organosulfur compounds, often avoiding the need for harsh chemical oxidants or transition metal catalysts. organic-chemistry.orgnih.gov The synthesis of sulfinates and their derivatives can be achieved through electrochemical oxidation or reduction processes. For instance, sulfonamides have been synthesized via the electrochemical oxidative amination of sodium sulfinates. rsc.orgresearchgate.net This process typically occurs in an undivided cell with graphite (B72142) electrodes, where a redox catalyst like ammonium (B1175870) iodide can be used. researchgate.net

The direct electrochemical synthesis of sodium alkylsulfinates can be approached by the reduction of corresponding sulfonyl chlorides or by the oxidative coupling of an alkyl precursor with a sulfur source. Mechanistic studies suggest that the electrochemical generation of sulfonyl radicals from sodium sulfinates is a key step in many related transformations, highlighting the accessibility of these intermediates under electrochemical conditions. organic-chemistry.orgresearchgate.net These methods are noted for their operational simplicity, mild reaction conditions, and tolerance of various functional groups. organic-chemistry.org A scalable electrochemical process could therefore be designed for the synthesis of this compound. rsc.orgorganic-chemistry.org

Table 2: Parameters for Electrochemical Sulfinate Synthesis

| Parameter | Description | Typical Conditions | Reference |

|---|---|---|---|

| Cell Type | Undivided cell | Simple setup without a membrane separating anode and cathode. | organic-chemistry.orgnih.govresearchgate.net |

| Electrodes | Graphite (anode and cathode) | Inexpensive and effective carbon-based electrodes. | organic-chemistry.orgnih.gov |

| Current | Constant current (galvanostatic) | Direct current is passed through the cell to drive the reaction. | organic-chemistry.org |

| Solvent | Acetonitrile (B52724)/Water mixture | A mixed solvent system often improves yield and solubility. | rsc.orgorganic-chemistry.org |

| Electrolyte/Mediator | Sodium Iodide (NaI) or Ammonium Iodide (NH₄I) | Serves as a redox catalyst and supporting electrolyte. | organic-chemistry.orgresearchgate.net |

Strategies for Stereoselective Synthesis

The stereochemical complexity of this compound arises from two potential sources of chirality: the stereocenter at the sulfur atom of the sulfinate group and the existing chiral center at the C2 position of the 2-methylbutyl moiety. Consequently, stereoselective synthesis is paramount for obtaining specific isomers. nih.govacs.org

Asymmetric Induction in Sulfur-Chiral Sulfinate Synthesis

Creating a stereogenic center at the sulfur atom is a significant challenge in sulfinate synthesis. acs.org One of the most established methods involves the use of a chiral auxiliary. nih.gov In this approach, a prochiral sulfinyl chloride is reacted with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinate esters. nih.govacs.orgnih.gov These diastereomers can then be separated by crystallization or chromatography. Subsequent nucleophilic substitution at the sulfur center, which typically proceeds with inversion of configuration, allows for the synthesis of a wide range of enantioenriched sulfinyl compounds. acs.orgnih.gov

More recently, catalytic asymmetric methods have been developed. These include the use of chiral organocatalysts, such as cinchona alkaloids or pentanidium-based systems, to catalyze the condensation of prochiral sulfinates with alcohols, yielding enantioenriched sulfinate esters with high stereoselectivity. thieme-connect.comthieme-connect.comnih.gov These catalytic approaches offer a more efficient route to chiral sulfinates, avoiding the need for stoichiometric chiral auxiliaries. researchgate.net The reaction of sulfinyl chlorides with achiral alcohols in the presence of optically active tertiary amines has also been shown to produce optically active sulfinates. rsc.org

Diastereoselective Synthesis Incorporating the 2-Methylbutyl Moiety's Chirality

When a synthesis begins with an enantiomerically pure starting material, such as (R)- or (S)-2-methyl-1-butanol or its derivatives, the inherent chirality of the 2-methylbutyl group can influence the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselection is a powerful strategy in asymmetric synthesis. For the formation of this compound, using an enantiopure 2-methylbutyl precursor can direct the formation of a new stereocenter at the sulfur atom, leading to a preponderance of one diastereomer over the other.

This principle is widely applied in natural product synthesis, where existing stereocenters guide the creation of new ones. scispace.com For example, in hydroboration-allylboration sequences, the chirality of the borane (B79455) reagent dictates the stereochemistry of the newly formed diol products. scispace.com Similarly, in the synthesis of the target sulfinate, the steric and electronic properties of the chiral 2-methylbutyl group would create a diastereotopic environment, favoring the approach of the sulfinylating reagent from one face of the molecule, resulting in a diastereomerically enriched product.

Application of Chiral Auxiliaries and Catalysts in Sulfinate Formation

The use of chiral auxiliaries and catalysts is a cornerstone of modern asymmetric synthesis, providing reliable control over stereochemistry. nih.govnih.gov As mentioned, chiral alcohols like menthol (B31143) and sugar-derived auxiliaries such as diacetone-d-glucose (B1670380) are frequently used to prepare diastereomeric sulfinates that can be easily separated. acs.org The Andersen synthesis, which uses (-)-menthol, is a classic example that provides access to crystalline menthyl p-toluenesulfinate, a key intermediate for preparing other chiral sulfoxides. acs.org

In the realm of catalysis, both organocatalysts and transition metal complexes with chiral ligands have proven effective. nih.gov Zhang and co-workers developed a highly effective protocol using a pentanidium organocatalyst for the asymmetric condensation of prochiral sulfinates and alcohols, achieving excellent enantiomeric and diastereomeric ratios. thieme-connect.comthieme-connect.comnih.gov This method is notable for its broad substrate scope, including the modification of complex drug molecules. thieme-connect.com Chiral Brønsted acids have also been utilized as catalysts for the enantioselective synthesis of related chiral sulfinamides. acs.org Cinchona alkaloids, such as quinine (B1679958) and quinidine, can serve as chiral auxiliaries or catalysts in the synthesis of various chiral sulfur compounds, including sulfinates and sulfinamides. nih.govorganic-chemistry.org

Table 3: Chiral Auxiliaries and Catalysts in Stereoselective Sulfinate Synthesis

| Reagent Type | Example(s) | Role/Mechanism | Typical Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (-)-Menthol, Diacetone-d-glucose (DAG) | Forms separable diastereomeric sulfinate esters from a sulfinyl chloride. | High diastereomeric excess (de) after crystallization. | nih.govacs.org |

| Chiral Auxiliary | Quinine | Used as an auxiliary for the asymmetric synthesis of sulfinamides, which can be precursors to sulfinates. | Good yields and excellent enantioselectivity (ee). | nih.gov |

| Organocatalyst | Pentanidium catalysts | Catalyzes asymmetric condensation of prochiral sulfinates and alcohols via a chiral ion pair. | 70–99% ee; 85:15 to 99:1 dr. | thieme-connect.comthieme-connect.com |

| Organocatalyst | Cinchona Alkaloids | Catalyze enantioselective sulfinyl transfer from racemic sulfinyl chlorides. | Moderate to high enantioselectivity. | nih.gov |

| Chiral Ligand/Metal Complex | Ti(IV)/(R)-BINOL | Used for kinetic resolution of racemic sulfoxides through asymmetric oxidation. | High enantioselectivity for the recovered sulfoxide. | acs.orgnih.gov |

Reactivity and Transformations of Sodium 2 Methylbutane 1 Sulfinate

Sulfur-Centered Reactivity Patterns

The reactivity of the sulfinate group is dictated by the presence of a lone pair on the sulfur atom and the potential for the sulfur to exist in different oxidation states. This allows sodium 2-methylbutane-1-sulfinate to participate in a diverse range of reactions.

The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or the oxygen atom. In most cases, due to the higher polarizability and softer nature of the sulfur atom, it acts as the primary nucleophilic center in substitution reactions. researchgate.net This sulfur-centered nucleophilicity is fundamental to the formation of new carbon-sulfur bonds.

In S_N2 reactions, the sulfinate anion readily displaces leaving groups from alkyl halides to form sulfones. thieme-connect.com The reaction of a sulfinate salt with an alkyl halide is a classic and widely used method for the synthesis of sulfones. thieme-connect.com While the sulfinate anion can theoretically attack with its oxygen atoms, the formation of sulfinate esters is generally less common under typical S_N2 conditions due to the greater nucleophilicity of the sulfur atom. researchgate.net

The nucleophilic character of the sulfinate anion is also observed in its reactions with other electrophiles. For instance, sulfinates can react with epoxides, leading to the formation of β-hydroxy sulfones. thieme-connect.com

Sodium sulfinates can be activated by electrophilic reagents, leading to subsequent transformations. For example, reaction with acetyl chloride can generate a sulfinyl sulfone intermediate. nih.govresearchgate.net This intermediate can then undergo further reactions.

Under certain conditions, particularly thermal or photochemical, sulfinates can undergo desulfonylation, extruding sulfur dioxide. This process often involves the formation of a radical intermediate. While not a direct electrophilic activation, the decomposition pathway highlights a key transformation of the sulfinate group.

Sodium sulfinates are excellent precursors for the generation of both sulfinyl (RSO•) and sulfonyl (RSO₂•) radicals. rsc.orgresearchgate.net These radicals can be generated through various methods, including oxidation with metal catalysts, electrochemical oxidation, or photoredox catalysis. researchgate.netrsc.org

Sulfonyl Radicals (RSO₂•): The one-electron oxidation of a sulfinate anion readily produces a sulfonyl radical. researchgate.net These radicals are highly reactive species that can add to π-systems such as alkenes and alkynes, initiating radical chain reactions. nih.gov This reactivity is harnessed in a variety of synthetic methods to form sulfones. researchgate.netrsc.org The addition of a sulfonyl radical to an unsaturated bond is a key step in many C-S bond-forming reactions. nih.gov

Sulfinyl Radicals (RSO•): While less common than the generation of sulfonyl radicals, sulfinyl radicals can also be formed from sulfinate precursors. researchgate.netnih.gov For instance, the thermal decomposition of sulfinyl sulfones, which can be generated in situ from sodium sulfinates, can produce both sulfinyl and sulfonyl radicals. nih.gov These sulfinyl radicals can then participate in addition reactions, leading to the formation of sulfoxides. nih.gov

The generation and subsequent reactions of these sulfur-centered radicals have significantly expanded the synthetic utility of sodium sulfinates, enabling the construction of complex sulfur-containing molecules. researchgate.netrsc.org

Bond-Forming Reactions Utilizing this compound

The versatile reactivity of this compound makes it a valuable reagent for the formation of both carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds, providing access to important classes of organosulfur compounds. rsc.orgnih.gov

The formation of C-S bonds is a primary application of this compound in organic synthesis. rsc.orgnih.gov

Synthesis of Sulfones: As previously mentioned, the most common method for synthesizing sulfones from sodium sulfinates is through nucleophilic substitution reactions with alkyl halides. thieme-connect.com Additionally, sulfones can be synthesized via the addition of sulfonyl radicals, generated from sodium sulfinates, to alkenes and alkynes. researchgate.net Copper-catalyzed cross-coupling reactions of sodium sulfinates with organoboronic acids also provide an effective route to aryl and alkenyl sulfones. researchgate.net

Table 1: Selected Methods for Sulfone Synthesis from Sodium Sulfinates

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Nucleophilic Substitution | Alkyl halides | Alkyl sulfones | thieme-connect.com |

| Radical Addition | Alkenes/Alkynes, Oxidant | Alkyl sulfones | researchgate.net |

| Cross-Coupling | Organoboronic acids, Cu(II) catalyst | Aryl/Alkenyl sulfones | researchgate.net |

| Oxidative Coupling | Activated alcohols, FeCl₃ | Alkyl sulfones | thieme-connect.com |

Synthesis of Sulfides: While sodium sulfinates are more commonly used to synthesize sulfones, they can also be employed in the synthesis of sulfides (thioethers). This transformation requires a reduction of the sulfinate to a thiol or thiolate equivalent in situ. For example, a Chan-Lam type C-S coupling reaction has been developed using sodium aryl sulfinates and organoboron compounds in the presence of a copper catalyst and potassium sulfite (B76179), where the sulfite acts as a deoxygenating agent. polyu.edu.hk

Table 2: Method for Sulfide Synthesis from Sodium Sulfinates

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Reductive Cross-Coupling | Organoboron compounds, Cu catalyst, K₂SO₃ | Aryl sulfides | polyu.edu.hk |

The formation of a nitrogen-sulfur bond is crucial for the synthesis of sulfonamides, a class of compounds with significant biological activity. This compound can serve as the sulfonylating agent in these reactions. rsc.orgnih.gov

The direct reaction of a sodium sulfinate with an amine typically requires an oxidant to facilitate the coupling. Iodine-mediated methods are commonly employed, where the reaction proceeds at room temperature, often in an aqueous medium. rsc.orgresearchgate.net The proposed mechanism involves the initial formation of a sulfonyl iodide intermediate, which can then react with the amine. researchgate.net Other methods include electrochemical oxidation in the presence of an amine. nih.gov

Table 3: Selected Methods for Sulfonamide Synthesis from Sodium Sulfinates

| Reagents and Conditions | Amine Scope | Reference(s) |

| I₂ / H₂O, room temperature | Primary and secondary aromatic and aliphatic amines | rsc.orgresearchgate.net |

| NH₄I / CH₃CN, 80 °C | Primary aromatic and aliphatic amines | nih.gov |

| Electrochemical oxidation, NaI | Primary and secondary aromatic amines | nih.gov |

| (n-C₄H₉)₄NBr, m-CPBA | Primary and secondary amines | nih.gov |

The development of these various bond-forming strategies highlights the importance and versatility of this compound as a building block in modern organic synthesis. rsc.orgrsc.orgnih.gov

Sulfur-Sulfur (S-S) Bond Formation: Synthesis of Thiosulfonates

The formation of a sulfur-sulfur bond to yield thiosulfonates (R-SO₂S-R¹) is a key transformation of sodium sulfinates. These reactions typically involve the coupling of a sodium sulfinate with a thiol or a disulfide.

Various catalytic systems have been developed to facilitate this transformation. For instance, iron(III)-catalyzed aerobic coupling of sodium sulfinates and thiols provides an efficient route to thiosulfonates. organic-chemistry.org This method is advantageous due to the use of an inexpensive and non-toxic catalyst and atmospheric oxygen as the oxidant. organic-chemistry.org Copper-catalyzed reactions have also been shown to be effective. For example, the sulfonylation of disulfides using sodium sulfinates in the presence of a copper catalyst proceeds efficiently in air. organic-chemistry.org

A notable method for the synthesis of both symmetrical and unsymmetrical thiosulfonates involves a BF₃·OEt₂-mediated radical disproportionate coupling of sodium sulfinates. rsc.org This approach is tolerant of various functional groups and can be used with both sodium alkylsulfinates and arylsulfinates. rsc.org Additionally, a controllable synthesis of thiosulfonates from sodium sulfinates can be achieved using hydroiodic acid, with the solvent playing a crucial role in directing the reaction towards either thiosulfonates or disulfides. In aqueous media, thiosulfonates are formed, while in ethanol, the reaction can proceed further to the corresponding disulfide.

While specific examples detailing the use of this compound in these reactions are not prevalent in the literature, the general reactivity of alkyl sulfinates suggests its utility in these transformations. The branched alkyl nature of the 2-methylbutyl group may influence reaction kinetics due to steric effects.

Table 1: Selected Methods for Thiosulfonate Synthesis from Sodium Sulfinates

| Catalyst/Reagent | Coupling Partner | Key Features |

|---|---|---|

| Iron(III) Chloride | Thiols | Aerobic conditions, green and sustainable. organic-chemistry.org |

| Copper(I) Iodide/1,10-Phenanthroline | Thiols | Aerobic conditions, applicable to various thiols and sulfinates. nih.gov |

| Boron Trifluoride Etherate | Sodium Sulfinates | Radical disproportionate coupling for symmetrical and unsymmetrical thiosulfonates. rsc.org |

| Hydroiodic Acid | Sodium Sulfinates | Solvent-controlled synthesis of thiosulfonates (in water) or disulfides (in ethanol). |

| Tetrabutylammonium Iodide (TBAI)/H₂SO₄ | Sodium Sulfinates | Reduction system for the synthesis of disulfides and 3-sulfenylchromones, with thiosulfonates as key intermediates. beilstein-journals.org |

Carbon-Carbon (C-C) Bond Formation via Cross-Coupling Methodologies

Sodium sulfinates, including branched alkyl variants like this compound, are valuable partners in cross-coupling reactions for the formation of carbon-carbon bonds. These reactions often proceed via radical intermediates or through transition metal-catalyzed pathways.

A significant advancement in this area is the use of alkyl sulfinates in sulfurane-mediated C(sp³)–C(sp²) cross-coupling reactions. nih.govelsevierpure.com This methodology allows for the programmable and stereospecific installation of alkyl groups. The process typically involves the activation of the sodium sulfinate with an agent like oxalyl chloride, followed by reaction with a Grignard reagent. nih.gov This approach has been shown to be effective for a range of alkyl groups, including secondary alkyls, suggesting its applicability to the 2-methylbutyl group. nih.govresearchgate.net Isotope-labeling studies have provided insight into the mechanism of these couplings. researchgate.net

Palladium-catalyzed cross-coupling reactions also represent a powerful tool for C-C bond formation using sulfinates. Pyridine-2-sulfinates and pyrimidine-2-sulfinates have been used as alternatives to boronic acids in Suzuki-Miyaura cross-coupling reactions. While these examples involve heteroaryl sulfinates, the underlying principles of oxidative addition and reductive elimination are fundamental to palladium catalysis and can be extended to alkyl sulfinates under appropriate conditions. Transition-metal-free desulfinative cross-coupling reactions of heteroaryl sulfinates with Grignard reagents have also been reported.

Table 2: C-C Cross-Coupling Reactions Involving Alkyl Sulfinates

| Coupling Method | Activating Agent/Catalyst | Coupling Partner | Key Features |

|---|---|---|---|

| Sulfurane-Mediated Coupling | Oxalyl Chloride/Grignard Reagent | Heteroaryl Grignard Reagents | Programmable and stereospecific installation of alkyl groups. nih.govelsevierpure.com |

| Palladium-Catalyzed Coupling | Pd₂(dba)₃/tBuXPhos | Aryl Halides | C-N cross-coupling of sulfinamides, demonstrating palladium's utility in forming bonds with sulfur-containing compounds. organic-chemistry.org |

| Transition-Metal-Free Coupling | Grignard Reagents | Heteroaryl Sulfinates | Direct desulfinative cross-coupling. |

Cascade and Multicomponent Reactions Involving Sulfinates

The reactivity of the sulfinate group lends itself to the design of cascade and multicomponent reactions, where multiple bonds are formed in a single operation. These reactions offer a streamlined approach to complex molecules from simple precursors.

An example of a multicomponent reaction involving sulfinates is the photoredox-catalyzed four-component reaction of styrene (B11656) derivatives, which leads to the formation of γ-sulfonylamines. acs.org This process is highly atom-efficient, with the simultaneous formation of C-S, C-N, and C-C bonds. acs.org Another notable multicomponent reaction is the photocatalytic carboxylation of olefins and sulfinate salts with ¹³CO₂, demonstrating the utility of sulfinates in incorporating carbon dioxide into organic molecules. acs.org

While specific examples utilizing this compound in such complex transformations are limited, the generation of sulfonyl radicals from sodium sulfinates is a common entry point into these reaction cascades. acs.org The principles of radical addition to unsaturated systems are well-established and can be applied to the 2-methylbutylsulfonyl radical that would be generated from this compound.

Table 3: Examples of Multicomponent Reactions Involving Sulfinates

| Reaction Type | Reactants | Key Bond Formations |

|---|---|---|

| Photoredox-Catalyzed Aminosulfonylation | Styrene derivatives, sulfinates, amines, water | C-S, C-N, C-C acs.org |

| Photocatalytic Carboxylation | Olefins, sulfinate salts, ¹³CO₂ | C-S, C-C acs.org |

| Electrochemical Alkene Sulfonylation | Styrenes, SO₂, Alcohols | C-S, C=C functionalization nih.govresearchgate.net |

Photoredox and Other Catalytic Transformations

Photoredox catalysis has emerged as a powerful tool for activating sodium sulfinates under mild conditions, often using visible light. These methods typically involve the generation of sulfonyl radicals, which can then participate in a variety of transformations.

A significant application of photoredox catalysis is the synthesis of alkyl sulfinates from abundant starting materials like alcohols and alkyl bromides. nih.govnih.govprinceton.edu These reactions often utilize an iridium-based photocatalyst and proceed via the formation of an alkyl radical which is then trapped by a sulfur dioxide surrogate. nih.gov The resulting alkylsulfonyl radical is then reduced to the sulfinate. nih.gov This approach is compatible with a wide range of functional groups and has been successfully applied to the synthesis of complex molecules. nih.govprinceton.edu

Furthermore, photoredox/nickel dual catalysis has been employed for the cross-coupling of sodium sulfinates with aryl, heteroaryl, and vinyl halides to form sulfones. nih.gov This method demonstrates excellent functional group tolerance and proceeds at room temperature. nih.gov The mechanism involves the generation of a sulfonyl radical via photoredox catalysis, which then enters the nickel catalytic cycle. nih.gov

The hydrosulfonylation of alkenes with sulfinates can also be achieved using photoredox catalysis, with carbon dioxide playing a crucial role in promoting the reaction. rsc.org This metal- and acid-free method provides a versatile route to sulfonyl compounds. rsc.org

Table 4: Photoredox-Catalyzed Reactions of Sulfinates

| Reaction Type | Substrates | Catalyst System | Key Features |

|---|---|---|---|

| Sulfination of Alcohols and Bromides | Alcohols, Alkyl Bromides | Iridium photocatalyst | Synthesis of alkyl sulfinates from abundant starting materials. nih.govnih.govprinceton.edu |

| Cross-Coupling | Aryl/Vinyl Halides, Sulfinates | Iridium photocatalyst/Nickel catalyst | Synthesis of sulfones at room temperature with high functional group tolerance. nih.gov |

| Hydrosulfonylation of Alkenes | Alkenes, Sulfinates | Organic photocatalyst | CO₂-promoted, metal- and acid-free synthesis of sulfonyl compounds. rsc.org |

Mechanistic Investigations of Reactions Involving Sodium 2 Methylbutane 1 Sulfinate

Kinetic Studies and Determination of Rate-Limiting Steps

In the context of reactions involving sulfinates, such as palladium-catalyzed desulfinative couplings, kinetic analysis can pinpoint the bottleneck of the catalytic cycle. For instance, in a study on the coupling of aryl halides with sulfinate salts, the rate-limiting step was found to be dependent on the nature of the sulfinate reagent. nih.gov For carbocyclic sulfinates, which are structurally analogous to simple alkyl sulfinates, transmetalation was identified as the turnover-limiting step. In contrast, for pyridine-2-sulfinate, the rate-limiting step was the loss of sulfur dioxide (SO₂) from a palladium(II) sulfinate complex formed after transmetalation. nih.gov

The order of reaction with respect to the catalyst can also provide significant mechanistic clues. A study observed that the reaction rate for a cross-coupling involving a sulfinate salt was proportional to the square root of the palladium catalyst concentration. nih.gov This half-order dependence suggests an equilibrium between a catalytically active species and a dominant, off-cycle dimeric or aggregated palladium species. nih.gov

Table 1: Summary of Kinetic Findings in Palladium-Catalyzed Sulfinate Coupling

| Sulfinate Type | Catalyst Resting State | Rate-Limiting Step | Order in Catalyst ([Pd]) | Reference |

|---|---|---|---|---|

| Carbocyclic Sulfinate | Oxidative Addition Complex | Transmetalation | ~0.5 | nih.gov |

| Pyridine-2-Sulfinate | Pd(II) Sulfinate Chelate | SO₂ Extrusion | Not specified | nih.gov |

Elucidation of Catalytic Cycles (e.g., Palladium-Catalyzed Desulfinative Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org A general catalytic cycle for the desulfinative coupling of a sodium alkyl sulfinate (R-SO₂Na) with an organic halide (Ar-X) typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgpku.edu.cnorganic-chemistry.org

Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, which reacts with the organic halide (Ar-X). The palladium center inserts itself into the Ar-X bond, becoming oxidized from Pd(0) to Pd(II) and forming an organopalladium(II) halide complex. nih.govpku.edu.cn

Transmetalation : The sodium alkyl sulfinate then reacts with the organopalladium(II) complex. The alkyl group (R) from the sulfinate is transferred to the palladium center, displacing the halide. This step results in a new organopalladium(II) intermediate where both organic partners (Ar and R) are bound to the metal. The sulfinate anion (RSO₂⁻) acts as the source of the alkyl nucleophile.

Reductive Elimination and SO₂ Extrusion : In the final step, the two organic groups (Ar and R) on the palladium center couple, forming a new carbon-carbon bond and the desired product (Ar-R). This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle. organic-chemistry.org Concurrently or subsequently, the sulfinate moiety is eliminated as sulfur dioxide (SO₂). Mechanistic studies on related systems suggest that for certain sulfinates, the loss of SO₂ can be the rate-limiting step of the entire process. nih.gov

This cycle represents a simplified model, and the actual mechanism can be more complex, involving ligand exchange, the formation of various intermediates, and potential side reactions.

Identification and Characterization of Reaction Intermediates (e.g., Sulfinyl Radicals, Sulfurane Intermediates)

Beyond transition metal catalysis, reactions of sodium 2-methylbutane-1-sulfinate can proceed through distinct intermediates like sulfinyl radicals and sulfurane species.

Sulfinyl Radicals : Alkyl sulfinates can serve as precursors to sulfonyl radicals (RSO₂•) and, subsequently, sulfinyl radicals (RSO•). acs.org The generation of these radicals can be initiated by single-electron transfer (SET) processes, often under photoredox or electrochemical conditions. nih.govresearchgate.netresearchgate.net A proposed mechanism involves the activation of the sulfinate salt, for example with an acyl chloride, to form a sulfinyl sulfone intermediate. This intermediate can undergo homolytic fission of its weak S-S bond to generate both a sulfonyl radical and a sulfinyl radical. These highly reactive radical intermediates can then participate in various addition and cyclization reactions. acs.org

Sulfurane Intermediates : In other contexts, particularly in reactions with Grignard reagents, alkyl sulfinates can form hypervalent sulfur intermediates known as sulfuranes. The reaction is hypothesized to proceed via the addition of a Grignard reagent to the sulfinate-derived sulfoxide, generating a sulfurane intermediate where multiple carbon ligands are attached to the central sulfur atom. This intermediate is often kinetically favored and can pre-organize the coupling partners, facilitating a subsequent ligand-coupling event to form a new C-C bond with high stereochemical fidelity.

Palladium Intermediates : In palladium-catalyzed cycles, the direct observation of intermediates is key to mechanistic validation. Using techniques like ³¹P{¹H} and ¹⁹F{¹H} NMR spectroscopy, researchers have identified catalyst resting states. nih.gov In some sulfinate coupling reactions, the oxidative addition complex—where the aryl halide has added to the Pd(0) center—is the most stable and abundant intermediate in the cycle. nih.gov In other cases, a chelated Pd(II) sulfinate complex, formed after the transmetalation step, has been identified as the resting state. nih.gov

Influence of Reaction Conditions (e.g., Solvent, pH, Ligands, Additives) on Mechanism and Selectivity

The outcome and efficiency of reactions involving this compound are highly sensitive to the specific conditions employed.

Solvent : The choice of solvent is critical, particularly in palladium-catalyzed cross-couplings. Solvent polarity can dramatically influence reaction rates and even switch the chemoselectivity of a reaction. For example, in a Suzuki coupling with a bifunctional substrate, nonpolar solvents favored reaction at a C-Cl bond, whereas polar solvents promoted reaction at a C-OTf bond, a change attributed to the formation of different active catalytic species (neutral vs. anionic palladium complexes) in different solvent environments.

Additives and Base : Additives can play multiple roles. In some palladium-catalyzed C-N couplings of sulfinamides, the addition of a small amount of water was found to be crucial for achieving high yields, likely by improving the solubility of the inorganic base. Bases, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), are often required. nih.gov Mechanistic studies have shown that the base can have a dual function: neutralizing acidic byproducts and accelerating the key transmetalation step. nih.gov Other additives, like silver salts (e.g., AgClO₄), can act as halide scavengers, promoting the formation of a more reactive, cationic palladium complex.

Catalyst/Promoter : In metal-free systems, reagents like boron trifluoride etherate (BF₃·OEt₂) can act as a Lewis acid catalyst. It can activate the sulfinate, leading to the formation of sulfinyl sulfone intermediates and subsequent radical pathways. The amount of the promoter can dictate the reaction outcome, leading to different products like β-keto sulfones or β-sulfinyl alkenylsulfones.

Table 2: Effect of Reaction Conditions on Sulfinate Reactivity

| Condition | Effect | Example System | Reference |

|---|---|---|---|

| Solvent Polarity | Can switch reaction chemoselectivity by favoring different catalytic species. | Pd-catalyzed Suzuki coupling | , |

| Phosphine Ligand | Modulates catalyst reactivity and stability; influences rate-limiting step. | Pd-catalyzed desulfinative coupling | nih.gov, |

| Base (e.g., K₂CO₃) | Can accelerate transmetalation and neutralize byproducts. | Pd-catalyzed desulfinative coupling | nih.gov |

| Additive (e.g., H₂O) | Can improve solubility of other reagents, enhancing reaction rates. | Pd-catalyzed C-N coupling | |

| Lewis Acid (e.g., BF₃·OEt₂) | Promotes radical pathways by activating the sulfinate. | Oxysulfonylation of alkynes |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for exploring reaction mechanisms at a molecular level, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate electronic structure, reaction energies, and transition state geometries. For reactions involving sulfinates, DFT calculations have been employed to better understand regioselectivity and reaction pathways. For example, in the visible-light-driven sulfonative pyridylation of alkenes, DFT calculations helped to map out the energy profile, identifying the formation of an electron-donor-acceptor (EDA) complex and showing that the radical addition step determines the regioselectivity of the product. In other studies, DFT has been used to probe the bond dissociation energies of C-SO₂ bonds, providing a rationale for observed chemoselectivity in reactions involving aminomethyl sulfones. These theoretical calculations can reveal subtle electronic and steric effects that govern the reactivity of sulfinate-derived intermediates.

While DFT is excellent for static properties and reaction pathways of relatively small systems, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. This technique can provide insights into conformational changes, solvent effects, and the thermodynamics of binding.

Although specific MD studies on this compound are not widely reported, the technique has been applied to structurally related sulfur-containing compounds. For instance, MD simulations have been used to study the behavior of sulfonate and sulfate (B86663) surfactants at interfaces, revealing details about their packing, orientation, and interaction with counterions and solvent molecules. Reactive force fields like ReaxFF have been used in MD simulations to model the mechanical and kinetic behavior of lithiated sulfur compounds, where bond formation and breakage are explicitly simulated. nih.gov In biochemical systems, MD simulations have elucidated the role of key amino acid residues and the dynamic effects during sulfate transfer in sulfotransferase enzymes. These examples demonstrate the potential of MD simulations to investigate the solvation dynamics of this compound, its aggregation behavior in solution, and its dynamic interactions within a catalyst's active site, offering a deeper understanding of its reactivity in complex environments.

Analysis of Electronic Structure and Bonding in Transition States

In the mechanistic study of reactions involving this compound, understanding the electronic structure and bonding of transition states is paramount to elucidating reaction pathways and predicting reactivity. Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for modeling these transient species which are experimentally difficult to observe. The analysis of transition states in reactions of this compound, such as in nucleophilic substitution (SN2) reactions, reveals critical details about bond formation and cleavage, charge distribution, and orbital interactions.

The sulfinate anion (CH3CH2CH(CH3)CH2SO2-) is an ambident nucleophile, meaning it can react through either the sulfur or the oxygen atom. researchgate.net The preferred site of attack is a key question that can be addressed by analyzing the transition state energies for both possibilities. In reactions with alkyl halides, the formation of a C-S bond to yield a sulfone is generally favored.

Transition State Geometry in SN2 Reactions

For an SN2 reaction between this compound and an alkyl halide (e.g., methyl iodide), the transition state is characterized by a pentacoordinate carbon atom with a trigonal bipyramidal geometry. pressbooks.publibretexts.org The incoming sulfinate nucleophile and the leaving group are positioned at the axial positions, while the three substituents on the carbon atom lie in the equatorial plane. libretexts.org

Computational models of analogous sulfinate alkylations provide insight into the key geometric parameters of the transition state. These parameters include the forming C-S bond distance and the breaking C-X (where X is the leaving group) bond distance.

Table 1: Calculated Transition State Geometries for the SN2 Reaction of a Model Sulfinate with Methyl Halides

| Leaving Group | Forming C-S Bond Distance (Å) | Breaking C-X Bond Distance (Å) |

| I | 2.35 | 2.40 |

| Br | 2.32 | 2.25 |

| Cl | 2.29 | 2.15 |

Note: Data are illustrative and based on trends observed in computational studies of SN2 reactions involving sulfinate-like nucleophiles.

The data in Table 1 illustrate that as the leaving group becomes more basic (less stable as an anion), the transition state becomes "tighter," with both the forming and breaking bonds being shorter. This is consistent with Hammond's postulate, which suggests that the transition state for a less favorable reaction will more closely resemble the reactants. sci-hub.box

Electronic and Charge Distribution Analysis

The electronic structure of the transition state can be further understood by analyzing the distribution of charge. In the transition state of an SN2 reaction, the negative charge is distributed over the incoming nucleophile and the outgoing leaving group. libretexts.orgsci-hub.box The extent of charge transfer can be quantified using various charge analysis schemes, such as Natural Bond Orbital (NBO) analysis.

Table 2: Natural Population Analysis (NPA) Charges in the Transition State of a Model Sulfinate Reaction

| Atom/Group | Reactant (Sulfinate Anion) | Transition State |

| Sulfur | +0.85 | +0.95 |

| Oxygen (x2) | -0.92 | -0.75 |

| Nucleophilic Group (SO2) | -0.99 | -0.55 |

| Leaving Group (Iodide) | 0 (in CH3I) | -0.45 |

Note: Values are hypothetical and for illustrative purposes, based on general principles from computational studies of SN2 reactions. sci-hub.box

The data in Table 2 show a delocalization of the negative charge from the sulfinate group to the leaving group in the transition state. The charge on the sulfur atom becomes more positive, indicating its involvement in bond formation, while the oxygen atoms also share in the delocalized charge. This charge distribution is critical for stabilizing the high-energy transition state.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of the reactivity. The primary interaction in the SN2 reaction is between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the sulfinate anion) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the alkyl halide). In the 2-methylbutane-1-sulfinate anion, the HOMO is typically localized on the sulfur and oxygen atoms. The shape and energy of the HOMO will dictate the preferred trajectory of nucleophilic attack. Computational studies on similar anions show that the HOMO often has significant electron density on the sulfur atom, supporting its role as the primary nucleophilic center in many reactions. researchgate.net The interaction between the HOMO of the sulfinate and the σ* antibonding orbital (LUMO) of the C-X bond in the alkyl halide leads to the weakening and eventual cleavage of the C-X bond.

Stereochemical Aspects in the Chemistry of Sodium 2 Methylbutane 1 Sulfinate

Chirality at the Sulfur Center

The sulfur atom in a sulfinate is trivalent and can be a stereogenic center if the three substituents attached to it are different. This gives rise to a pair of enantiomers.

Methods for Achieving and Maintaining Enantiopurity at Sulfur

The synthesis of enantiopure sulfinates is a cornerstone for their application as chiral auxiliaries and synthons. acs.org Several strategies have been developed to achieve high levels of enantiopurity at the sulfur center.

One of the most common approaches involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the sulfinate precursor, directing the stereochemical outcome of a reaction, and are subsequently removed. Cinchona alkaloids, such as quinine (B1679958) and quinidine, have been successfully employed as chiral auxiliaries in the synthesis of sulfinyl transfer agents, which in turn can be used to produce enantiopure sulfinates. acs.orgorganic-chemistry.orgnih.govfigshare.com The process often involves the formation of a cyclic intermediate, like an oxathiazolidine, which enhances reactivity and diastereoselectivity. organic-chemistry.org

Another powerful technique is asymmetric condensation . This method involves the direct condensation of a prochiral sulfinate with an alcohol in the presence of an organocatalyst, such as pentanidium, to produce enantioenriched sulfinate esters. nih.govwixsite.comntu.edu.sg This approach is advantageous as it allows for the late-stage diversification of complex molecules, including existing drugs. nih.govwixsite.com

Kinetic resolution offers another route to enantiopure sulfinates. This process involves the differential reaction of the two enantiomers of a racemic sulfinate with a chiral reagent, leading to the separation of the unreacted, enantioenriched sulfinate from the product. For instance, the kinetic resolution of sulfinamides with alcohols can yield both enantioenriched sulfinate esters and the remaining enantioenriched sulfinamide. researchgate.net

The following table summarizes some of the key methods for achieving enantiopurity at the sulfur center of sulfinates.

| Method | Description | Key Features |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to guide the stereoselective formation of the sulfinate. | High diastereoselectivity, well-established method. acs.orgorganic-chemistry.org |

| Asymmetric Condensation | A prochiral sulfinate is directly converted to a chiral sulfinate ester using a chiral catalyst. | Atom-economical, suitable for late-stage functionalization. nih.govwixsite.com |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral reagent, allowing for their separation. | Can provide access to both enantiomers. researchgate.net |

Maintaining the enantiopurity of the sulfinate once it is formed is crucial. Epimerization, the loss of stereochemical integrity at the sulfur center, can be a significant issue. Careful control of reaction conditions, such as using an excess of a Grignard reagent in nucleophilic displacement reactions, can help to prevent this. organic-chemistry.org

Stereochemical Stability and Mechanisms of Inversion at the Sulfinyl Sulfur

The stereochemical stability of the sulfinyl sulfur is a critical factor in its synthetic utility. The primary mechanism for the loss of stereochemical integrity is pyramidal inversion , where the sulfur atom and its three substituents invert their configuration through a planar transition state. The energy barrier for this inversion in simple sulfoxides is typically in the range of 38.7-47.1 kcal/mol, which is generally high enough to ensure stereochemical stability under normal conditions. nih.gov

However, several factors can influence the rate of inversion. Electron-withdrawing groups attached to the sulfur atom can lower the inversion barrier by stabilizing the planar transition state. nih.gov For instance, a phenyl ring can decrease the energy barrier by about 3 kcal/mol compared to an alkyl group. nih.gov The reaction conditions also play a significant role. Acidic conditions, for example, can catalyze the racemization of sulfoxides.

Nucleophilic substitution at the sulfinyl sulfur can also proceed with either inversion or retention of configuration, depending on the nucleophile and the reaction mechanism. Understanding these mechanisms is essential for controlling the stereochemical outcome of reactions involving chiral sulfinates.

Chirality at the Carbon Backbone (2-Methylbutane-1-sulfinate Specific)

The presence of a stereocenter at the C2 position of the 2-methylbutane-1-sulfinate backbone introduces another layer of stereochemical complexity and opportunity.

Impact of the 2-Methyl Stereocenter on Reactivity and Selectivity

The chiral carbon backbone can exert a significant influence on the reactivity and selectivity of the sulfinate group. This influence is primarily steric in nature. The methyl group at the C2 position can hinder the approach of reagents to the sulfur atom, leading to diastereoselectivity in reactions. This can be exploited in asymmetric synthesis to control the formation of new stereocenters.

Diastereomeric Interactions and Their Synthetic Implications

When both the sulfur atom and the C2 carbon are chiral, the compound exists as a mixture of diastereomers. These diastereomers will have different physical and chemical properties, which can be exploited for their separation. More importantly, the interaction between the two chiral centers can lead to enhanced stereoselectivity in reactions.

For instance, in the alkylation of N-sulfinyl imidates, the chiral sulfinyl group can direct the diastereoselective addition of a nucleophile to the α-carbon, with the stereocenter in the alkyl group of the sulfinate potentially enhancing this directing effect. This principle is fundamental to the use of chiral sulfinates as auxiliaries in asymmetric synthesis.

Applications in Asymmetric Synthesis and Catalysis

The unique stereochemical features of compounds like sodium 2-methylbutane-1-sulfinate make them valuable tools in asymmetric synthesis and catalysis. Chiral sulfinates are versatile precursors for a wide range of other chiral sulfur-containing compounds, such as sulfoxides and sulfoximines, which are important pharmacophores. nih.govwixsite.com

Enantiopure sulfinates can be used as chiral auxiliaries to control the stereochemistry of reactions such as aldol (B89426) additions, Michael additions, and alkylations. researchgate.net The sulfinyl group can be readily removed after the desired transformation, leaving behind an enantiomerically enriched product.

Furthermore, chiral sulfinates can serve as ligands in asymmetric catalysis . The sulfur atom can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic reaction.

The ability to synthesize stereochemically pure sulfinates, coupled with the influence of the chiral backbone, opens up numerous possibilities for the design and synthesis of complex chiral molecules. The development of new methods for the synthesis and application of these compounds continues to be an active area of research. researchgate.netnih.govnih.gov

Based on the conducted research, there is no available scientific literature or data specifically detailing the use of This compound in the context of stereochemical applications such as a chiral auxiliary in diastereoselective transformations or as a chiral ligand for transition metal catalysis.

Searches for this specific compound did not yield any relevant results for the requested applications. The scientific literature focuses on other, structurally distinct sulfinate derivatives, such as sodium tert-butanesulfinate, in these roles. Therefore, an article on the stereochemical aspects of this compound as outlined cannot be generated at this time due to a lack of available information.

Advanced Characterization Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound in solution. For Sodium 2-methylbutane-1-sulfinate, a suite of NMR experiments can provide a complete picture of its atomic connectivity and spatial arrangement.

1H and 13C NMR for Comprehensive Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments in the 2-methylbutyl group. docbrown.info The integration of these signals would correspond to a 6:1:2:3 ratio. docbrown.info The methylene (B1212753) protons (H-1) adjacent to the stereogenic sulfur atom are diastereotopic and would be expected to appear as a complex multiplet.

The ¹³C NMR spectrum will display four signals, one for each chemically non-equivalent carbon atom. docbrown.infochemicalbook.com The chemical shift of the carbon atom bonded to the sulfur (C-1) would be significantly influenced by the electronegative sulfinate group and would appear further downfield compared to the other alkyl carbons. chegg.comchegg.com

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS and are based on data for 2-methylbutane and analogous alkyl sulfinates. Actual values may vary depending on the solvent and concentration.

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Splitting Pattern | Predicted ¹³C Chemical Shift (ppm) |

| C-1 (-CH₂-SO₂Na) | ~2.5 - 2.8 | Multiplet (dd) | ~55 - 65 |

| C-2 (-CH-) | ~1.8 - 2.1 | Multiplet | ~30 - 40 |

| C-3 (-CH₂-) | ~1.2 - 1.5 | Multiplet | ~25 - 35 |

| C-4 (-CH₃) | ~0.9 | Triplet (t) | ~10 - 15 |

| C-5 (CH(CH₃)₂) | ~0.9 | Doublet (d) | ~20 - 25 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting H-1 with H-2, H-2 with H-3 and H-5, and H-3 with H-4, confirming the spin systems within the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. sdsu.edu This technique would definitively link each proton signal to its corresponding carbon signal in the table above, for example, confirming the assignment of the downfield C-1 signal to the methylene group attached to the sulfinate.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

The C1-S bond in this compound is chiral at the sulfur atom (due to the lone pair, the oxygen atoms, and the alkyl group), and rotation around this bond may be restricted. This restricted rotation, or other conformational exchange processes, can be studied using dynamic NMR (DNMR) spectroscopy. msu.edunanalysis.com

By recording NMR spectra at different temperatures (Variable Temperature NMR), one can observe changes in the appearance of the signals. acs.org If the rotation around the C-S bond is slow on the NMR timescale at low temperatures, separate signals for different rotamers might be observed. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. msu.eduacs.org Analysis of the coalescence temperature allows for the calculation of the free energy barrier (ΔG‡) to rotation, providing valuable insight into the molecule's conformational flexibility. nih.govnih.gov Barriers to rotation around C-S bonds in related sulfoxides and S-N bonds in sulfonamides have been successfully measured using this technique. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present. unitechlink.com These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa. nih.gov

For this compound, the most characteristic feature would be the stretches of the sulfinate group. The asymmetric and symmetric S=O stretching vibrations are expected to produce very strong absorptions in the IR spectrum. researchgate.netnih.gov The C-S stretch is typically weaker and appears at a lower frequency. The alkyl portion of the molecule gives rise to C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1370-1470 cm⁻¹. nih.gov

Raman spectroscopy is particularly useful for observing the non-polar bonds. nih.govthermofisher.com Therefore, the C-C and C-S stretching modes of the backbone would be more readily observed in the Raman spectrum. Conformational changes in the alkyl chain (e.g., the ratio of trans to gauche conformers) can also be studied by analyzing specific regions of the Raman spectrum. nih.gov

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy | Intensity |

| C-H Stretch | 2850 - 2975 | IR, Raman | Strong |

| C-H Bend | 1370 - 1470 | IR | Medium |

| S=O Asymmetric Stretch | 1030 - 1100 | IR | Strong |

| S=O Symmetric Stretch | 980 - 1050 | IR, Raman | Strong |

| C-S Stretch | 600 - 750 | Raman | Medium |

X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. Assuming a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsional angles.

The resulting crystal structure would reveal:

Molecular Geometry: The precise geometry around the sulfur atom, confirming its pyramidal shape.

Stereochemistry: If the compound was resolved into its enantiomers, crystallography could determine the absolute configuration of the chiral sulfur center.

Ionic Interactions: The coordination environment of the sodium cation (Na⁺) would be detailed, showing how it interacts with the oxygen atoms of one or more sulfinate anions. This is analogous to the structures of other simple sodium salts like sodium sulfate (B86663), where the sodium ions are coordinated by multiple oxygen atoms from the sulfate groups in a well-defined framework. rruff.infomaterialsproject.orgmaterialsproject.org

Intermolecular Forces: The packing of the molecules in the crystal lattice would be elucidated, showing any non-covalent interactions, such as van der Waals forces, that dictate the solid-state architecture.

While a specific structure for this compound is not available, the principles of X-ray crystallography guarantee that it would provide the most complete and unambiguous picture of its solid-state conformation and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of this compound. By providing an exact mass measurement with high accuracy, HRMS allows for the determination of the elemental composition of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass.

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), to form the corresponding sulfinate anion [C₅H₁₁SO₂]⁻. The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) analyzers allows for the measurement of its mass-to-charge ratio (m/z) to several decimal places. This experimental value can then be compared to the theoretical exact mass calculated from the isotopic masses of its constituent atoms.

Fragmentation Analysis: Collision-induced dissociation (CID) or other tandem mass spectrometry (MS/MS) techniques are employed to fragment the parent ion. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For the 2-methylbutane-1-sulfinate anion, key fragmentation pathways would involve the cleavage of C-S, C-C, and S-O bonds.

Expected fragmentation patterns are informed by studies of related molecules. The mass spectrum of 2-methylbutane itself is dominated by the loss of a methyl radical to form a stable secondary carbocation at m/z 57, and the loss of an ethyl radical to produce a cation at m/z 43. docbrown.info The fragmentation of sulfinate esters and related sulfonate compounds often involves the loss of SO₂. researchgate.net Therefore, the fragmentation of the [C₅H₁₁SO₂]⁻ ion is expected to produce characteristic product ions corresponding to the loss of SO₂ (64 Da) and subsequent fragmentations of the remaining alkyl chain.

Illustrative HRMS Data for the [C₅H₁₁SO₂]⁻ Anion:

| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) | Fragmentation Pathway |

| Parent Ion | [C₅H₁₁SO₂]⁻ | 135.0485 | 135.0482 | Molecular Ion |

| Fragment 1 | [C₅H₁₁]⁻ | 71.0866 | 71.0863 | Loss of SO₂ |

| Fragment 2 | [C₄H₉]⁺ (from C₅H₁₁) | 57.0704 | (Observed in positive mode) | Loss of CH₂SO₂ followed by rearrangement |

| Fragment 3 | [SO₂]⁻˙ | 63.9621 | 63.9619 | Sulfinate radical anion |

This table is interactive. Click on the headers to sort.

The high mass accuracy provided by HRMS is crucial in complex matrices, preventing misidentification of components that may have similar nominal masses. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the detection and characterization of paramagnetic species, i.e., molecules or ions containing one or more unpaired electrons. While this compound is a diamagnetic species in its ground state, radical species can be generated through processes such as oxidation, reduction, or photolysis.

EPR spectroscopy can be instrumental in studying the formation and identity of sulfinyl radicals (R-SO•) derived from the sulfinate. These radicals are key intermediates in various chemical transformations. The EPR spectrum of a sulfinyl radical is characterized by its g-tensor values, which are sensitive to the electronic environment of the unpaired electron. For sulfinyl radicals, the g-tensor is typically anisotropic, with principal values (gx, gy, gz) deviating from the free electron g-value (ge ≈ 2.0023). researchgate.net

Due to the often transient nature of these radicals, spin trapping techniques are commonly employed. acs.org A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the short-lived radical to form a more stable paramagnetic spin adduct, which can be readily detected by EPR. The hyperfine coupling constants of the resulting EPR spectrum provide information about the nature of the trapped radical. acs.orgacs.org

Hypothetical EPR Parameters for a Trapped 2-methylbutane-1-sulfinyl Radical:

| Parameter | Description | Hypothetical Value Range | Information Gained |

| g-value | Position of the signal center | 2.005 - 2.025 | Characteristic of a sulfur-centered radical |

| aN (Nitrogen) | Hyperfine coupling to the nitroxide nitrogen | 1.2 - 1.5 mT | Confirms formation of a DMPO adduct |

| aH (β-Hydrogen) | Hyperfine coupling to the β-hydrogen | 0.8 - 1.2 mT | Provides information on the trapped radical's structure |

This table is interactive. Click on the headers to sort.

Studies on related organosulfur compounds have demonstrated the power of EPR in identifying radical intermediates formed during degradation or reaction processes. ucl.ac.ukmdpi.com For instance, the oxidation of thiols can lead to the formation of sulfinyl radicals, which have been successfully characterized by low-temperature EPR. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Sulfinate Analysis

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. youtube.comyoutube.com Since the sulfur atom in a sulfinate is a stereogenic center, this compound can exist as a pair of enantiomers (R and S). CD spectroscopy measures the differential absorption of left and right circularly polarized light by these enantiomers.

A CD spectrum is obtained by plotting the difference in absorbance (ΔA = AL - AR) as a function of wavelength. An achiral molecule will not produce a CD signal, while a single enantiomer of a chiral molecule will show a characteristic spectrum of positive and negative bands, known as Cotton effects. Its mirror image will produce a CD spectrum that is equal in magnitude but opposite in sign. This makes CD an invaluable tool for determining the enantiomeric purity and absolute configuration of chiral sulfinates. acs.org

The absolute configuration can often be assigned by comparing the experimental CD spectrum with a spectrum predicted by quantum chemical calculations. researchgate.net This approach has been successfully used to elucidate the absolute configuration of various chiral sulfur-containing compounds. acs.org

Expected CD Spectral Features for an Enantiomer of this compound:

| Wavelength Region (nm) | Associated Transition | Expected Sign of Cotton Effect (Hypothetical for one enantiomer) |

| 210 - 240 | n → σ* transition of the sulfinyl group | Positive or Negative |

| Below 210 | Higher energy transitions | Complex pattern |

This table is interactive. Click on the headers to sort.

The synthesis of enantioenriched sulfinate esters is a significant area of research, as these compounds are versatile intermediates for creating other chiral sulfur pharmacophores. nih.gov CD spectroscopy is a primary method for characterizing the stereochemical outcome of these asymmetric syntheses.

Advanced Applications and Future Research Directions

Role as Precursors for Complex Chemical Structures

Sodium 2-methylbutane-1-sulfinate and its chemical relatives serve as powerful and versatile building blocks in organic synthesis. nih.gov Their ability to act as nucleophiles, electrophiles, or radical precursors under various conditions allows for the construction of intricate molecular frameworks. nih.gov

The sulfonyl group (R-SO₂-R') is a cornerstone in the design of therapeutic agents and agrochemicals due to its unique chemical properties and ability to engage in strong hydrogen bonding. nih.govresearchgate.net Sodium sulfinates, including this compound, are key precursors for introducing this functional group. nih.govresearchgate.net They are extensively used to synthesize sulfones and sulfonamides, two classes of compounds with broad biological activity. nih.govnih.gov

The synthesis of these scaffolds often involves the reaction of a sodium sulfinate with an appropriate electrophile. For instance, sulfones can be prepared through the reaction of sodium sulfinates with alkyl or aryl halides. nih.gov Similarly, sulfonamides are accessible through the coupling of sodium sulfinates with amines, a transformation that can be mediated by reagents like iodine under mild, metal-free conditions. nih.gov The development of such protocols enhances the practical application of these methods in the pharmaceutical industry due to their cost-effectiveness and efficiency. nih.gov

The versatility of sodium sulfinates is demonstrated in their ability to form C-S bonds, N-S bonds, and S-S bonds, leading to a wide array of organosulfur compounds. nih.gov

Table 1: Examples of Sulfonyl-Containing Scaffolds Synthesized from Sulfinate Precursors

| Scaffold Type | General Structure | Significance/Application | Citations |

|---|---|---|---|

| Sulfones | R-SO₂-R' | Found in numerous FDA-approved drugs; act as key structural motifs in medicinal chemistry. nih.govresearchgate.net | nih.govnih.gov |

| Sulfonamides | R-SO₂-NR'R'' | A critical class of antibacterial drugs and are present in various other therapeutic agents. nih.govresearchgate.net | nih.govnih.gov |

| β-Keto Sulfones | R-CO-CH₂-SO₂-R' | Important intermediates in organic synthesis and possess biological activity. | nih.gov |

| Allyl Sulfones | R-CH=CH-CH₂-SO₂-R' | Prominent organic motifs in both synthetic and medicinal chemistry. rsc.org | nih.govrsc.org |

| Vinyl Sulfones | R-CH=CH-SO₂-R' | Useful building blocks and exhibit a range of biological activities. | nih.gov |

The three-dimensional arrangement of atoms in a molecule is critical for its biological function. Stereoselective synthesis, the ability to produce a single desired stereoisomer, is therefore of paramount importance in drug discovery. rsc.org this compound, being a chiral molecule itself (if synthesized from an enantiomerically pure precursor), holds potential for use in the stereoselective construction of complex, chirality-rich molecules.

Recent research has focused on developing methods for the stereoselective introduction of sulfonyl groups. For example, asymmetric aminomethylative sulfonylation of dienes has been reported, demonstrating a pathway to chiral sulfone-containing molecules. acs.org Furthermore, the generation of alkyl radicals from chiral amino acid-derived sulfinate salts under mild photochemical conditions provides a route to modified amino acids with high stereochemical control. acs.org These strategies highlight the potential for using chiral sulfinates to control stereochemistry in complex synthetic sequences, a key goal in modern organic chemistry.

Development of Novel Reagents and Building Blocks based on the Sulfinate Moiety

The reactivity of the sulfinate group allows it to be a launchpad for the development of novel chemical reagents. nih.gov Depending on the reaction conditions, sodium sulfinates can function as sulfonylating (RSO₂–), sulfinylating (RSO–), or sulfenylating (RS–) agents, showcasing their incredible versatility. nih.govresearchgate.net

A significant area of development is the creation of more stable and easier-to-handle alternatives to traditional sulfur-based reagents. For instance, thiosulfonates, which can be readily synthesized and act as precursors to sulfinate anions, have been proposed as stable, non-toxic alternatives to using gaseous and toxic sulfur dioxide (SO₂) or its surrogates. nih.govacs.org Research has also shown the synthesis of functionalized aliphatic and benzyl (B1604629) sulfinates from 2-alkylthiobenzothiazoles, expanding the toolbox of available sulfinate building blocks with diverse functional groups like alkenes, alkynes, and ethers. nih.gov These new reagents are crucial for expanding the scope of reactions and enabling the synthesis of previously inaccessible molecules.

Integration into Flow Chemistry and Continuous Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and efficiency. The integration of sulfinate chemistry into these platforms is a key area of future research.